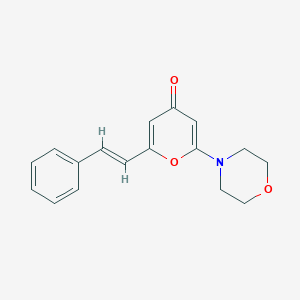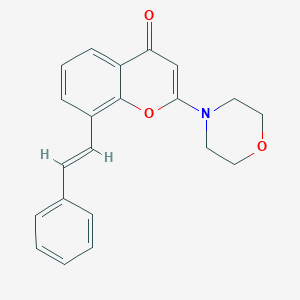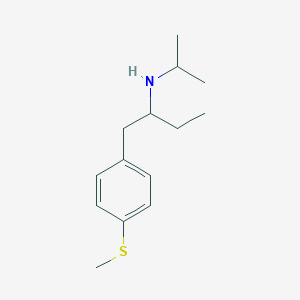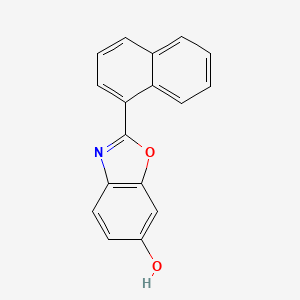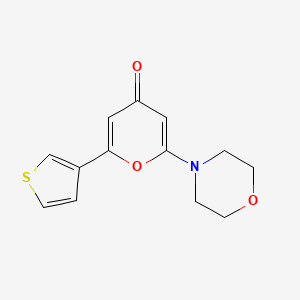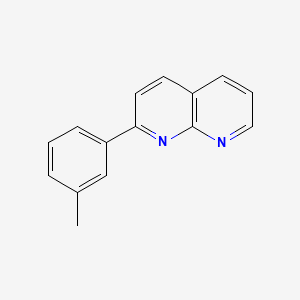
2-m-Tolyl-1,8-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-m-Tolyl-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a naphthyridine core with a methyl group attached to the second position and a tolyl group attached to the first position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-m-tolyl-1,8-naphthyridine can be achieved through various methods. One common approach involves the Friedländer reaction, which is a condensation reaction between an aldehyde and an amine in the presence of a catalyst. For instance, 2-aminonicotinaldehyde can be reacted with a suitable aldehyde under basic conditions to form the desired naphthyridine derivative .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be optimized by using green chemistry principles. Ionic liquids have been employed as green solvents and catalysts to enhance the yield and reduce the environmental impact of the synthesis process . This method involves a three-component reaction of aldehyde, enamine, and tert-butyl 2,4-dioxopiperidine-1-carboxylate.
Chemical Reactions Analysis
Types of Reactions: 2-m-Tolyl-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert the naphthyridine ring to its reduced form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include oxidized naphthyridines, reduced naphthyridines, and substituted derivatives with various functional groups.
Scientific Research Applications
2-m-Tolyl-1,8-naphthyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has shown promise in the treatment of diseases such as tuberculosis and cancer.
Industry: The compound is used in the development of corrosion inhibitors and fluorescent probes.
Mechanism of Action
The mechanism of action of 2-m-tolyl-1,8-naphthyridine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound targets bacterial enzymes and disrupts their function, leading to cell death . In cancer treatment, it intercalates with DNA, inhibiting replication and transcription processes .
Comparison with Similar Compounds
1,8-Naphthyridine: A parent compound with similar biological activities but lacks the tolyl and methyl groups.
2-Phenyl-1,8-Naphthyridine: Similar structure with a phenyl group instead of a tolyl group, exhibiting different biological properties.
2,7-Dimethyl-1,8-Naphthyridine: Contains two methyl groups, showing variations in chemical reactivity and biological activity.
Uniqueness: 2-m-Tolyl-1,8-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tolyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C15H12N2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
2-(3-methylphenyl)-1,8-naphthyridine |
InChI |
InChI=1S/C15H12N2/c1-11-4-2-5-13(10-11)14-8-7-12-6-3-9-16-15(12)17-14/h2-10H,1H3 |
InChI Key |
VOPUZVINSLDWHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(C=CC=N3)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


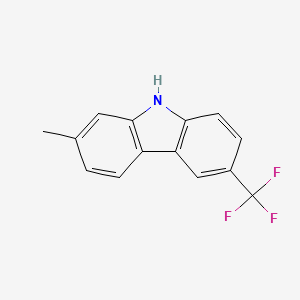
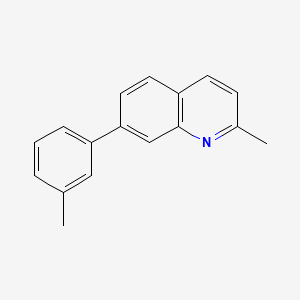
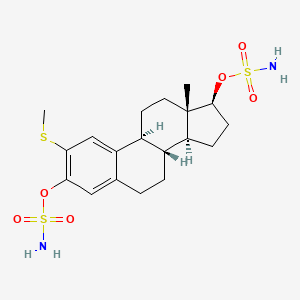
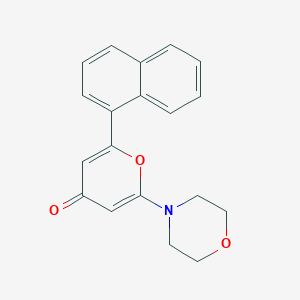
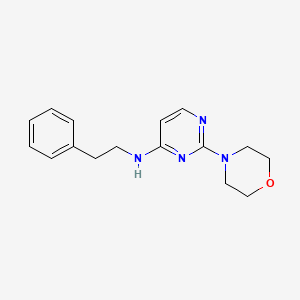
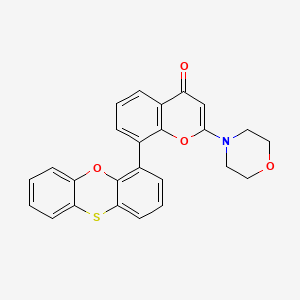
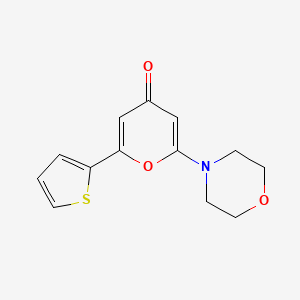
![2-methyl-9H-indeno[2,1-d]pyrimidin-9-one](/img/structure/B10841955.png)
